4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
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Overview
Description
4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organic compound with the molecular formula C20H22BNO3 and a molecular weight of 335.20458 g/mol . This compound is notable for its unique structure, which includes a benzyloxy group, a benzonitrile moiety, and a dioxaborinane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-benzyloxybenzonitrile with a boron-containing reagent. One common method is the hydroboration of alkenes or alkynes, where a B-H bond is added to the unsaturated carbon-carbon bond to form the corresponding organoborane . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes.
Chemical Reactions Analysis
4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Suzuki-Miyaura Coupling: This is a common reaction where the compound is used as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides under mild conditions.
Scientific Research Applications
4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is widely used in scientific research, particularly in the fields of:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its role as a boron reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparison with Similar Compounds
Similar compounds to 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile include other boron-containing reagents used in organic synthesis, such as:
4-Benzyloxy-3-methoxybenzaldehyde: Used in the synthesis of neurotrophic agents.
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron reagent used in similar coupling reactions.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical transformations.
Properties
IUPAC Name |
4-phenylmethoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-15-12-20(2,3)25-21(24-15)18-11-17(13-22)9-10-19(18)23-14-16-7-5-4-6-8-16/h4-11,15H,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCTVRLJXNLYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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